An In-Depth Technical Guide to the Synthesis and Characterization of beta-Methylcholine Iodide
An In-Depth Technical Guide to the Synthesis and Characterization of beta-Methylcholine Iodide
This guide provides a comprehensive overview of the synthesis and characterization of beta-Methylcholine Iodide, a quaternary ammonium salt and an analog of the neurotransmitter acetylcholine. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a practical, in-depth understanding of this compound.
Introduction: The Scientific Context of beta-Methylcholine Iodide
beta-Methylcholine Iodide, systematically named (2-hydroxypropyl)trimethylammonium iodide, is a valuable molecule in cholinergic research.[1] As a structural analog of acetylcholine, it serves as a crucial tool for investigating the mechanisms of acetylcholine synthesis, storage, and release at the synaptic level.[2] Understanding the synthesis and confirming the structural integrity of such analogs is paramount to the validity of pharmacological and physiological studies.
This guide eschews a simple recitation of steps, instead focusing on the underlying principles that govern the synthetic strategy and the logic behind the characterization workflow. We will proceed through a logical, two-stage synthesis followed by a multi-technique analytical confirmation, providing the "why" behind each experimental choice.
Chemical Synthesis: A Two-Stage Approach
The synthesis of beta-Methylcholine Iodide is most efficiently achieved through a two-step process: first, the synthesis of the tertiary amine precursor, 1-(dimethylamino)-2-propanol, followed by its quaternization using methyl iodide in a classic SN2 reaction.
Stage 1: Synthesis of the Precursor, 1-(Dimethylamino)-2-propanol
The foundational step is the creation of the tertiary amine backbone. This is accomplished via the nucleophilic ring-opening of propylene oxide by dimethylamine.
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Causality of Reagent Choice: Propylene oxide provides the three-carbon "beta-methyl" backbone with a hydroxyl group. Dimethylamine is the nucleophile that installs the necessary tertiary amine precursor in a single, efficient step.[3]
Experimental Protocol: Synthesis of 1-(Dimethylamino)-2-propanol
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Reactor Setup: A pressure-rated glass reactor or a stainless-steel autoclave is charged with a solution of dimethylamine (2.0 equivalents) in a suitable solvent such as methanol or ethanol. The reactor is sealed and cooled to 0-5 °C in an ice-water bath.
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Reagent Addition: Propylene oxide (1.0 equivalent) is added to the reactor slowly via a syringe or addition funnel. Rationale: The slow addition and cooling are critical to control the exothermic reaction and prevent unwanted side reactions or a dangerous pressure buildup.
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Reaction: The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) by observing the consumption of propylene oxide.
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Work-up and Purification: Upon completion, the reactor is cooled, and the solvent and excess dimethylamine are removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield 1-(dimethylamino)-2-propanol as a clear, colorless liquid.
Stage 2: Quaternization via the Menshutkin Reaction
The second stage involves the quaternization of the synthesized tertiary amine with methyl iodide. This is a classic Menshutkin reaction , a bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methyl group of methyl iodide.[4]
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Causality of Reagent and Solvent Choice: Methyl iodide is an excellent alkylating agent because iodine is a large, polarizable, and superb leaving group, which facilitates the SN2 attack.[4] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone.[5] This choice of solvent is crucial as it can solvate and stabilize the charged transition state and the final quaternary ammonium salt product, thereby accelerating the reaction rate.[6]
Experimental Protocol: Synthesis of beta-Methylcholine Iodide
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1-(dimethylamino)-2-propanol (1.0 equivalent) in anhydrous acetone.
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Alkylation: Add methyl iodide (1.1 to 1.2 equivalents) dropwise to the stirred solution at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.
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Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, beta-Methylcholine Iodide, is an ionic salt and is typically insoluble in acetone. A white precipitate will begin to form, often within 30-60 minutes. The reaction can be allowed to proceed for 12-24 hours to ensure completion. Gentle heating to reflux can be applied to expedite the reaction if necessary.[7]
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Isolation and Purification: The solid product is isolated by vacuum filtration. The collected white powder is washed with cold, anhydrous acetone to remove any unreacted starting materials. The product is then dried under vacuum to yield pure beta-Methylcholine Iodide. Recrystallization from a solvent system like ethanol/ethyl acetate can be performed for higher purity if required.
Synthesis Workflow Diagram
Caption: The two-stage synthesis of beta-Methylcholine Iodide.
Characterization and Quality Control
A rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. A multi-pronged analytical approach provides a self-validating system, where data from each technique corroborates the others.
Physicochemical Properties
A summary of the key physical and chemical properties of beta-Methylcholine Iodide is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2-hydroxypropyl)trimethylammonium iodide | [1] |
| CAS Number | 26112-50-5 | [1] |
| Molecular Formula | C₆H₁₆INO | [1] |
| Molecular Weight | 245.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~160 °C | |
| Hygroscopicity | Quaternary ammonium salts are often hygroscopic and should be stored in a desiccator. | [8] |
Spectroscopic Characterization
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For beta-Methylcholine Iodide in D₂O, the following signals are expected:
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A singlet integrating to 9 protons for the three equivalent methyl groups on the quaternary nitrogen (-N⁺(CH₃)₃).
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A doublet for the methyl group on the propyl chain (-CH(OH)CH₃).
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A multiplet for the methine proton adjacent to the hydroxyl group (-CH(OH)).
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Two distinct multiplets for the two diastereotopic protons of the methylene group adjacent to the nitrogen (-CH₂-N⁺).
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The hydroxyl proton (-OH) is typically not observed in D₂O due to rapid exchange with the solvent.
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¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. The expected signals for beta-Methylcholine Iodide are:
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A signal for the three equivalent methyl carbons of the trimethylammonium group.
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A signal for the methyl carbon on the propyl chain.
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A signal for the methylene carbon.
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A signal for the methine carbon bearing the hydroxyl group.
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FTIR spectroscopy is used to identify the functional groups present in the molecule.
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Key Expected Absorptions:
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O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
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C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the methyl and methylene groups.
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C-O Stretch: A distinct, strong band in the 1000-1200 cm⁻¹ region corresponding to the stretching of the C-O bond of the secondary alcohol.
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C-I Stretch: While outside the typical mid-IR range, the presence of the iodide counter-ion is confirmed by other methods. The primary focus of IR is to confirm the structure of the organic cation.[9]
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Mass spectrometry is used to confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a prominent peak for the cation [C₆H₁₆NO]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (118.12 Da).
Characterization Workflow Diagram
Caption: A multi-technique workflow for product characterization.
Conclusion and Best Practices
This guide has detailed a robust and scientifically-grounded pathway for the synthesis and characterization of beta-Methylcholine Iodide. The presented protocols are designed not just for execution but for understanding, emphasizing the chemical principles that ensure a successful outcome. By following this two-stage synthesis and employing a comprehensive, multi-technique characterization strategy, researchers can produce and validate high-purity beta-Methylcholine Iodide for their scientific investigations.
Key Best Practices:
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Safety: Always handle reagents like propylene oxide and methyl iodide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
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Anhydrous Conditions: For the Menshutkin reaction, using anhydrous solvents is recommended to prevent potential side reactions.
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Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.
References
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Carroll, P. T. (1985). Choline analogues: their use in studies of acetylcholine synthesis, storage, and release. Biochemical Pharmacology, 34(16), 2897-2904*. [Link]
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Shaik, S., et al. (2020). Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. Journal of the American Chemical Society, 142(22), 10046–10055. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10263892, Methylcholine iodide. PubChem. [Link]
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Teixeira, F. V., et al. (2012). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. Physical Chemistry Chemical Physics, 14(33), 11635-11646. [Link]
- Sommer, H. Z., & Jackson, L. L. (1973). U.S. Patent No. 3,755,334. Washington, DC: U.S.
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Sommer, H. Z., & Jackson, L. L. (1971). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
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Acevedo, O., & Jorgensen, W. L. (2004). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Journal of Chemical Theory and Computation, 3(4), 1412-1419. [Link]
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Shaik, S., et al. (2018). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Journal of the American Chemical Society, 140(4), 1273-1276. [Link]
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Wikipedia contributors. (2023). Menshutkin reaction. Wikipedia, The Free Encyclopedia. [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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